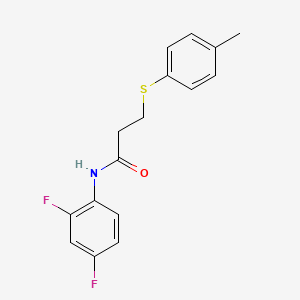

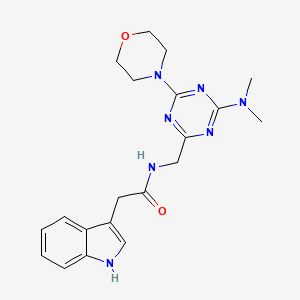

![molecular formula C17H15ClN4O B2650364 (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797161-29-5](/img/structure/B2650364.png)

(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a complex organic molecule. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are important scaffolds present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of this compound could involve a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows signals at various chemical shifts corresponding to the different types of protons present in the molecule . The 13C NMR spectrum provides information about the different types of carbon atoms present .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . The 1H NMR and 13C NMR spectra provide information about the protons and carbon atoms in the molecule .科学的研究の応用

Catalyst-free Biginelli-type synthesis

- Application Summary: This research involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds .

- Methods of Application: The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .

- Results or Outcomes: The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo [1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .

CDK2 Inhibitors

- Application Summary: Pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .

- Methods of Application: A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

Synthesis of Novel Aliphatic/Aromatic/Heterocyclic Amine Derivatives

- Application Summary: This research involves the synthesis of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives .

- Methods of Application: The synthesized compounds were characterized by 1H-NMR, FTIR and elemental analysis .

- Results or Outcomes: The synthesized compounds were obtained in good yield .

Synthesis of Pyrazolo[3,4-b] Derivatives

- Application Summary: This research involves the synthesis of pyrazolo[3,4-b] derivatives .

- Methods of Application: The reaction was carried out under specific conditions and resulted in the desired product with a high yield .

- Results or Outcomes: The derivative 3H exhibited excellent activity in the preparation of the desired product with a 97% yield .

将来の方向性

Pyrazolopyrimidines are important scaffolds present in many synthetic drugs . Therefore, the synthesis and study of new pyrazolopyrimidines, including (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone, could be a promising direction for future research in medicinal chemistry .

特性

IUPAC Name |

(3-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11-7-16-19-9-13-10-21(6-5-15(13)22(16)20-11)17(23)12-3-2-4-14(18)8-12/h2-4,7-9H,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDGQBZGXFLBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)Cl)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)

![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)

![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)

![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)

![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)